molecular formula C8H18ClNO B2384910 cis-3-(Dimethylamino)cyclohexanol hydrochloride CAS No. 2089310-95-0

cis-3-(Dimethylamino)cyclohexanol hydrochloride

Cat. No. B2384910
M. Wt: 179.69
InChI Key: MBQMFGCEHCJMHL-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-3-(Dimethylamino)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 2089310-95-0 . Its molecular weight is 179.69 . The IUPAC name of this compound is (1R,3S)-3-(dimethylamino)cyclohexan-1-ol hydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for “cis-3-(Dimethylamino)cyclohexanol hydrochloride” is 1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Cis-3-(Dimethylamino)cyclohexanol hydrochloride” is a solid substance . It should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Respiratory Effects : A study compared the respiratory effects of cis-3-(Dimethylamino)cyclohexanol Hydrochloride (WY-15,705) to those of pentazocine in humans. WY-15,705 was found to be more potent in terms of respiratory depressant effects (Wüest, 1979).

  • Metabolism in Organisms : Research on the metabolism of cyclohexylamine in rats, rabbits, guinea pigs, and humans revealed that the amine is largely excreted unchanged, with only a small percentage being metabolized. The study indicates varied metabolism pathways in different species (Renwick & Williams, 1972).

  • Antidepressant Biochemical Profile : The compound exhibited a neurochemical profile predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, without inhibiting monoamine oxidase, and was devoid of the side-effects common to tricyclic therapy (Muth et al., 1986).

  • Synthesis Improvement : A study focused on improving the synthesis process of tramadol hydrochloride, which involves the use of cis-3-(Dimethylamino)cyclohexanol Hydrochloride as an intermediate. The new method aimed at avoiding the use of dioxane and enhancing the product's quality (Tong-fu, 2008).

  • Preparation and Properties : Research described the preparation and properties of stereoisomeric 2-dimethylamino-cyclohexanyl acetates and benzilates, including insights into their chemical behavior and potential applications (Adank & Stoll, 1959).

  • Equilibria in Cyclotriphosphazenes : A study examined the cis and trans isomers of non-geminal chloro (dimethylamino) cyclotriphosphazenes, providing valuable information about the equilibria and isomerization in these compounds (Friedman et al., 1981).

  • Synthesis of Spiro Compounds : Research involved synthesizing 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, exploring their potential as central nervous system agents and antidepressants (Martin et al., 1981).

  • Crystallographic Analysis of Venlafaxine : Venlafaxine, which is structurally related to cis-3-(Dimethylamino)cyclohexanol Hydrochloride, was characterized, revealing insights into its conformational features, potentially useful for designing similar compounds (Tessler & Goldberg, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQMFGCEHCJMHL-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H](C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Dimethylamino)cyclohexanol hydrochloride

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